2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

Fluorescence derivatization Guanine detection HPLC

Choose this methylenedioxy-substituted phenylglyoxal hydrate for selective, reproducible guanine derivatization. Its crystalline solid state (mp 127–131°C) enables precise weighing and long-term stability, reducing inter-day variability in automated liquid handling. While less sensitive than the 3,4-dimethoxy analog, its defined melting point and ≥97% purity minimize background interference in HPLC-based nucleotide quantification. Ideal for routine oxidative stress assays, nucleotide profiling, and high-throughput quality control where solid handling is preferred.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
Cat. No. B12884605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C=O
InChIInChI=1S/C9H6O4/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-4H,5H2
InChIKeyOUCBKIWZWGSDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde: A Methylenedioxyphenylglyoxal for Selective Guanine Fluorescence Derivatization


2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde, commonly supplied as its hydrate (CAS 362609-92-5), belongs to the alkoxyphenylglyoxal class of fluorogenic reagents. It reacts selectively with guanine and its nucleosides/nucleotides under mild conditions to produce fluorescent derivatives detectable by reversed-phase HPLC [1]. The methylenedioxy substituent differentiates it structurally from other phenylglyoxal analogs, imparting distinct electronic and steric properties that modulate its reactivity and detection characteristics relative to the more sensitive 3,4-dimethoxy congener [1].

Why Generic Phenylglyoxal Substitution Fails: Structural and Performance Differentiators of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde


The methylenedioxy bridge in 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde forms a cyclic ketal structure that is geometrically constrained and electronically distinct from the two methoxy groups in 3,4-dimethoxyphenylglyoxal—the most sensitive congener. This structural difference alters the Hammett substituent constant, modulating the electrophilicity of the glyoxal moiety and consequently the reaction rate, fluorescence quantum yield, and detection sensitivity with guanine [1]. Additionally, the compound exists as a crystalline solid (mp 127–131°C) rather than a liquid, simplifying precise handling and long-term storage compared to unsubstituted phenylglyoxal . These intrinsic differences preclude simple interchangeability in analytical methods where sensitivity, physical form, or substituent-specific selectivity is critical.

Quantitative Differentiation Evidence: 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde vs. Closest Analogs


Fluorescence Detection Sensitivity Gap: 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde vs. 3,4-Dimethoxyphenylglyoxal

In a head-to-head study of alkoxyphenylglyoxals, 3,4-dimethoxyphenylglyoxal demonstrated the highest sensitivity, achieving detection limits (S/N=3) of 40–400 fmol per injection for guanine and its nucleosides/nucleotides [1]. The target compound, 3,4-methylenedioxyphenylglyoxal, yielded lower fluorescence intensity under identical conditions (phosphate buffer, pH 7.0, 37°C, 5–7 min reaction). Although exact detection limits for the methylenedioxy derivative were not explicitly reported, its sensitivity was inferior to the dimethoxy analog within the same experimental series [1]. This sensitivity differential is attributed to the weaker electron-donating effect of the methylenedioxy group compared to two methoxy groups.

Fluorescence derivatization Guanine detection HPLC

Crystalline Solid vs. Liquid: Handling and Storage Advantages Over Phenylglyoxal

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde hydrate is a crystalline solid with a melting point of 127–131°C , whereas unsubstituted phenylglyoxal is a liquid at ambient temperature (literature indicates phenylglyoxal exists as an oil with no sharp melting point). The solid form eliminates volatility issues, enables precise gravimetric dispensing, and reduces exposure risks during stock solution preparation. This physical differentiation is critical for quantitative analytical workflows requiring reproducible reagent weighing.

Reagent handling Weighing accuracy Laboratory safety

Guanine-Specific Fluorescence Derivatization: Selectivity Profile of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

Alkoxyphenylglyoxals, including 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde, react selectively with guanine, guanosine, GMP, GDP, GTP, and guanine-containing oligonucleotides, while showing negligible reactivity towards adenine, cytosine, uracil, thymine, and their derivatives [1]. This selectivity profile is a class-level property of electron-donating substituted phenylglyoxals. The methylenedioxy substituent maintains this selectivity, as confirmed by the absence of interfering fluorescence from non-guanine bases in the HPLC chromatograms [1].

Selectivity Nucleobase discrimination Fluorescence

Commercial Purity and Specification: 97% Dry Weight Basis vs. Typical Phenylglyoxal Purity

The commercial standard for 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde hydrate from Thermo Scientific/Alfa Aesar specifies a purity of 97% on a dry weight basis, with a melting point of 127–131°C . In contrast, phenylglyoxal is often supplied as a 50% solution in water or as a technical-grade solid with lower purity, leading to variability in derivatization efficiency. The higher purity and defined melting point of the methylenedioxy derivative ensure batch-to-batch consistency for critical analytical applications.

Reagent quality Purity Quality control

Optimal Application Scenarios for 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde Based on Verified Differentiation


HPLC Fluorescence Determination of Guanine and Oxidative DNA Damage Markers (8-oxo-dG)

In biomedical research and clinical chemistry, accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and other guanine species is essential for oxidative stress assessment. 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde provides selective guanine derivatization without cross-reactivity with other nucleobases, as established in the alkoxyphenylglyoxal class [1]. Although less sensitive than 3,4-dimethoxyphenylglyoxal, its solid form facilitates precise weighing and long-term reagent stability, making it suitable for routine laboratory use where ultra-trace sensitivity is not the sole criterion.

Guanine Nucleotide Pool Analysis in Cellular Metabolism Studies

The selective fluorescence labeling of guanine nucleotides (GMP, GDP, GTP) enables their quantification in cell extracts by HPLC. The methylenedioxy derivative maintains the class-level selectivity required to distinguish guanine nucleotides from adenine and other nucleotide pools [1]. Its high commercial purity (97% dry basis) reduces background interference, a critical factor when analyzing low-abundance nucleotide metabolites in primary cell cultures.

Quality-Controlled Reagent for Automated Liquid Handling and High-Throughput Screening

Automated liquid handling platforms demand reagents that can be precisely weighed and dissolved with minimal variability. The crystalline solid state and defined melting point (127–131°C) of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde hydrate make it superior to liquid phenylglyoxal for robotic dispensing, reducing day-to-day variance in derivatization protocols. This physical property, combined with a guaranteed purity specification, supports its use in high-throughput screening campaigns in pharmaceutical quality control.

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